molecular formula C15H20ClNO4 B3180091 (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid CAS No. 1260589-43-2

(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

Cat. No.: B3180091
CAS No.: 1260589-43-2
M. Wt: 313.77 g/mol
InChI Key: LGFFGTSHJOANJT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

    Protection of the Amino Group: The amino group is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is typically carried out in an organic solvent like dichloromethane.

    Formation of the Boc-Protected Amino Acid: The resulting Boc-protected amino group is then coupled with the appropriate acid chloride or anhydride to form the desired Boc-protected amino acid.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with various nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group. The reaction is usually carried out at room temperature.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, the major products can include substituted benzenebutanoic acids with various functional groups.

    Deprotection Reactions: The major product is the free amino acid, which can be further modified or used in peptide synthesis.

Scientific Research Applications

(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Chloro-a-(Cbz-amino)benzenebutanoic acid: Similar to the Boc-protected compound but uses a carbobenzoxy (Cbz) protecting group.

    (S)-3-Chloro-a-(Fmoc-amino)benzenebutanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions and can be removed under mild acidic conditions, making it highly versatile in multi-step synthesis processes.

Properties

IUPAC Name

(2S)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFFGTSHJOANJT-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137878
Record name Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260589-43-2
Record name Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260589-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.